17-Dioxanylestradiol
Description
17-Dioxanylestradiol is a synthetic estrogen derivative structurally related to 17β-estradiol, the primary endogenous estrogen in humans. This modification likely alters its pharmacokinetic properties, such as metabolic stability and receptor-binding affinity, compared to natural estradiol or other derivatives .
Properties
CAS No. |
34522-49-1 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-(1,4-dioxan-2-yloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H30O4/c1-22-9-8-17-16-5-3-15(23)12-14(16)2-4-18(17)19(22)6-7-20(22)26-21-13-24-10-11-25-21/h3,5,12,17-21,23H,2,4,6-11,13H2,1H3/t17-,18-,19+,20+,21?,22+/m1/s1 |
InChI Key |
JVZARWLJXSUUKY-GQTGZYIQSA-N |
SMILES |
CC12CCC3C(C1CCC2OC4COCCO4)CCC5=C3C=CC(=C5)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4COCCO4)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4COCCO4)CCC5=C3C=CC(=C5)O |
Synonyms |
17-dioxanylestradiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Estradiol Derivatives
The following table summarizes key structural and functional differences between 17-Dioxanylestradiol and structurally related estradiol derivatives.
Key Findings:
Unlike Ethinylestradiol (EE2), which uses an ethynyl group to block metabolism, the dioxane moiety may offer a novel mechanism for sustained activity without interfering with receptor binding .
Receptor Interactions :
- While EE2 and 17β-estradiol exhibit high estrogen receptor (ER) affinity, this compound’s bulky substituent may reduce binding efficiency, as seen in other sterically modified analogs like β-Estradiol 17-acetate .
Therapeutic Potential: The dioxane modification could position this compound as a candidate for long-acting formulations, similar to esterified estradiols used in transdermal patches .
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